molecular formula C17H20N2O2 B247285 N-methyl-2-(4-methylphenoxy)-N-[2-(pyridin-2-yl)ethyl]acetamide

N-methyl-2-(4-methylphenoxy)-N-[2-(pyridin-2-yl)ethyl]acetamide

Cat. No.: B247285
M. Wt: 284.35 g/mol
InChI Key: RAKDXZONJQBIGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methyl-2-(4-methylphenoxy)-N-[2-(pyridin-2-yl)ethyl]acetamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound is characterized by its unique structure, which includes a pyridine ring, a methylphenoxy group, and an acetamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-2-(4-methylphenoxy)-N-[2-(pyridin-2-yl)ethyl]acetamide typically involves the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 4-methylphenol with 2-bromoethylamine to form 2-(4-methylphenoxy)ethylamine.

    Acylation Reaction: The intermediate is then reacted with N-methylacetamide in the presence of a suitable base (e.g., sodium hydride) to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine ring or the phenoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide; acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride; typically in anhydrous solvents.

    Substitution: Various nucleophiles; conditions depend on the specific substitution reaction.

Major Products:

    Oxidation Products: Oxidized derivatives of the original compound.

    Reduction Products: Reduced derivatives with altered functional groups.

    Substitution Products: Compounds with substituted functional groups on the pyridine ring or phenoxy group.

Scientific Research Applications

N-methyl-2-(4-methylphenoxy)-N-[2-(pyridin-2-yl)ethyl]acetamide has several applications in scientific research:

    Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific receptors or enzymes.

    Pharmacology: Study of its effects on biological systems, including its interaction with cellular receptors and pathways.

    Materials Science: Exploration of its properties for use in the development of novel materials with specific functionalities.

Mechanism of Action

The mechanism of action of N-methyl-2-(4-methylphenoxy)-N-[2-(pyridin-2-yl)ethyl]acetamide involves its interaction with molecular targets such as receptors or enzymes. The compound may bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

  • N-methyl-2-(4-chlorophenoxy)-N-[2-(pyridin-2-yl)ethyl]acetamide
  • N-methyl-2-(4-methoxyphenoxy)-N-[2-(pyridin-2-yl)ethyl]acetamide
  • N-methyl-2-(4-fluorophenoxy)-N-[2-(pyridin-2-yl)ethyl]acetamide

Comparison: N-methyl-2-(4-methylphenoxy)-N-[2-(pyridin-2-yl)ethyl]acetamide is unique due to the presence of the methyl group on the phenoxy ring, which can influence its chemical reactivity and biological activity. Compared to its analogs with different substituents (e.g., chloro, methoxy, fluoro), this compound may exhibit distinct properties in terms of binding affinity, selectivity, and overall efficacy in various applications.

Properties

Molecular Formula

C17H20N2O2

Molecular Weight

284.35 g/mol

IUPAC Name

N-methyl-2-(4-methylphenoxy)-N-(2-pyridin-2-ylethyl)acetamide

InChI

InChI=1S/C17H20N2O2/c1-14-6-8-16(9-7-14)21-13-17(20)19(2)12-10-15-5-3-4-11-18-15/h3-9,11H,10,12-13H2,1-2H3

InChI Key

RAKDXZONJQBIGU-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)OCC(=O)N(C)CCC2=CC=CC=N2

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)N(C)CCC2=CC=CC=N2

Origin of Product

United States

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